molecular formula C10H7Cl2N3O2 B126564 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one CAS No. 875467-41-7

6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one

Cat. No.: B126564
CAS No.: 875467-41-7
M. Wt: 272.08 g/mol
InChI Key: SPQQGKKQCRFNPT-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is a heterocyclic compound featuring a fused imidazoquinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one typically involves multi-step organic reactions. One common method starts with the chlorination of a quinazoline derivative, followed by cyclization with an appropriate imidazole precursor. The reaction conditions often require:

    Chlorinating agents: Such as thionyl chloride or phosphorus pentachloride.

    Cyclization conditions: Typically involve heating in the presence of a base like sodium hydroxide or potassium carbonate.

    Solvents: Commonly used solvents include dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Particularly nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, depending on the oxidizing agent.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires nucleophiles like amines, thiols, or alkoxides, usually in polar aprotic solvents.

Major Products

    Oxidation: Can lead to the formation of quinazoline N-oxides.

    Reduction: May produce dihydro derivatives.

    Substitution: Results in various substituted imidazoquinazolines, depending on the nucleophile used.

Scientific Research Applications

6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways: Can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichloroquinazoline: Shares the quinazoline core but lacks the imidazole ring.

    1-Hydroxyimidazo[1,2-a]quinazoline: Similar structure but without the dichloro substitution.

Uniqueness

6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is unique due to its specific substitution pattern and fused ring system, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-13-10-14-8(16)9(17)15(6)10/h1-2,9,17H,3H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQQGKKQCRFNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N3C(C(=O)NC3=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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